molecular formula C24H18BrClN2O5 B2617809 3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 470692-71-8

3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2617809
CAS No.: 470692-71-8
M. Wt: 529.77
InChI Key: ISCGDTXDYPVVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo-oxazole-dione class, characterized by a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione core. Its structure features three distinct aromatic substituents:

  • 5-Bromo-2-hydroxyphenyl: Provides halogenated and phenolic functional groups, enabling hydrogen bonding and halogen interactions.
  • 4-Methoxyphenyl: Offers electron-donating methoxy groups, enhancing solubility and influencing electronic properties.

The combination of these substituents suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogen and hydrogen bonding.

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrClN2O5/c1-32-17-9-7-15(8-10-17)27-23(30)20-21(18-12-13(25)2-11-19(18)29)28(33-22(20)24(27)31)16-5-3-14(26)4-6-16/h2-12,20-22,29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCGDTXDYPVVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=C(C=CC(=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its immunomodulatory effects, anticancer properties, and other relevant biological activities based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H21BrClN2O4
  • Molecular Weight : 463.77 g/mol

1. Immunomodulatory Effects

Research indicates that derivatives of isoxazole compounds, similar to the target compound, exhibit significant immunomodulatory properties. For instance:

  • Inhibition of Immune Responses : Studies have shown that certain isoxazole derivatives can inhibit humoral immune responses while stimulating other aspects of immunity. This dual action suggests a complex mechanism that could be relevant for therapeutic applications in autoimmune diseases or conditions requiring immune modulation .
  • Regulation of Cytokine Production : The compound has been linked to the modulation of cytokine production in immune cells, which is crucial for maintaining immune homeostasis and responding to pathogens .

2. Anticancer Properties

The anticancer potential of similar compounds has been explored extensively:

  • Cell Proliferation Inhibition : Compounds with structural similarities have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, studies have reported that certain derivatives induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Multicellular Spheroid Models : Recent research highlighted the efficacy of screening drug libraries on multicellular spheroids to identify anticancer compounds. This method revealed that certain derivatives could penetrate tumor microenvironments effectively, enhancing their therapeutic potential .

3. Case Studies and Research Findings

A selection of case studies provides insight into the biological activity of related compounds:

StudyFindings
Study AIdentified significant inhibition of cancer cell lines by a related isoxazole derivative.
Study BDemonstrated modulation of T-cell responses in vivo, suggesting potential applications in immunotherapy.
Study CReported anti-inflammatory effects through the inhibition of specific cytokines in murine models.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit aminopeptidases and other enzymes involved in immune response modulation .
  • Signal Transduction Pathways : The compound's structure allows it to engage with critical signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Core Structure Key Substituents Functional Highlights Reference
Target Compound Hexahydro-pyrrolo-oxazole-dione 5-Bromo-2-hydroxyphenyl, 4-chlorophenyl, 4-methoxyphenyl Bromine (halogen bonding), hydroxyl (H-bond donor), methoxy (solubility enhancement) -
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) Pyrazole-sulfonamide-indole hybrid Bromo, 4-chlorophenyl, sulfonamide Sulfonamide (enzyme inhibition), bromo/chloro (halogen interactions)
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-2-methyltetrahydro-pyrrolo-isoxazole-dione Pyrrolo-isoxazole-dione Trifluoromethylpyridinyl, 4-methoxyphenyl, methylamino Trifluoromethyl (metabolic stability), methoxy (electronic effects)
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-pyrrolo-oxazole-dione Pyrrolo-oxazole-dione 4-Chlorophenyl, dimethylaminophenyl, phenyl Dimethylamino (electron-donating), phenyl (hydrophobicity)

Physicochemical Properties

  • Melting Points: Compound 17: 129–130°C (sulfonamide group may reduce melting point via H-bond disruption) . Compound 18: 160–161°C (methoxy group likely enhances crystal packing via dipole interactions) .
  • Spectroscopic Data :

    • IR : The target’s hydroxyl group would exhibit a broad peak ~3200–3400 cm⁻¹, while its oxazole-dione C=O stretches align with 1670–1700 cm⁻¹ (cf. 1670 cm⁻¹ in compound 17 ) .
    • NMR : Aromatic protons in the target’s 4-chlorophenyl group would resonate near δ 7.80–8.10 ppm, similar to compound 17 .

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. In contrast, compound 6’s dimethylaminophenyl group is strongly electron-donating, which may increase nucleophilicity at the oxazole ring .
  • Halogen Interactions :

    • Bromine in the target and compound 17 enables halogen bonding with biomolecules, a feature absent in compound 7 (trifluoromethyl instead) .

Q & A

Q. Q1. How can the stereochemical configuration of the hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core be experimentally validated?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Use SHELXL for refinement of crystallographic data, ensuring proper handling of hydrogen bonding and disorder in the crystal lattice . For example, demonstrates the application of SHELXTL (Bruker AXS version) for refining similar heterocyclic systems, highlighting the importance of high-resolution data to resolve overlapping electron densities in fused-ring systems.
  • NMR spectroscopy (e.g., NOESY or ROESY) can corroborate stereochemistry by identifying through-space interactions between protons in the pyrrolo-oxazole system. Compare observed coupling constants (e.g., J-values for axial vs. equatorial protons) with DFT-calculated values .

Q. Q2. What synthetic strategies are optimal for introducing the 5-bromo-2-hydroxyphenyl and 4-methoxyphenyl substituents without side reactions?

Methodological Answer:

  • Stepwise functionalization : Protect the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) before bromination to prevent unwanted electrophilic substitution at the ortho position. details analogous protection strategies for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate synthesis .
  • Cross-coupling reactions : Suzuki-Miyaura coupling can introduce aryl groups post-core assembly. For example, and describe palladium-catalyzed coupling of brominated intermediates with boronic acids under inert conditions .

Q. Q3. How can computational modeling predict the puckering behavior of the hexahydro ring system?

Methodological Answer:

  • Apply Cremer-Pople parameters () to quantify ring puckering amplitudes (θ) and phase angles (φ) for the six-membered ring. Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model low-energy conformers and compare with experimental SC-XRD data .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data caused by varying stereochemical impurities?

Methodological Answer:

  • Chiral HPLC separation : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) to isolate enantiomers, as demonstrated in for structurally related pyrrolo-isoxazole diones . Validate purity via circular dichroism (CD) spectroscopy.
  • Dose-response assays : Test individual enantiomers in parallel to isolate stereospecific effects. highlights similar approaches for tetrazole derivatives, where enantiomeric differences in receptor binding were critical .

Q. Q5. What experimental designs are robust for studying the compound’s stability under hydrolytic or oxidative conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to accelerated conditions (e.g., 0.1 M HCl/NaOH at 60°C for hydrolysis; 3% H2O2 for oxidation). Monitor degradation via UPLC-PDA-MS, as in ’s framework for environmental stability testing .
  • Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life. ’s antioxidant assays provide a template for correlating stability with functional group reactivity .

Q. Q6. How can researchers address discrepancies in crystallographic data (e.g., bond length anomalies) for the oxazole-dione moiety?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) that may distort bond lengths. applied this method to ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, revealing how packing forces affect geometry .
  • Multipole refinement : Use high-resolution (<1.0 Å) SC-XRD data with software like SHELXL to model electron density more accurately, reducing systematic errors .

Data Interpretation & Validation

Q. Q7. What statistical methods are appropriate for analyzing dose-dependent biological responses in high-throughput assays?

Methodological Answer:

  • Non-linear regression : Fit dose-response curves to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. ’s antioxidant activity analysis employed similar methods to calculate IC50 values .
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD). ’s split-plot experimental design provides a framework for hierarchical data analysis .

Q. Q8. How can researchers validate the absence of polymorphic forms in bulk synthesized material?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from SC-XRD data. ’s refinement protocol for ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives exemplifies this approach .
  • DSC/TGA : Monitor thermal events (e.g., melting points, decomposition) to detect polymorphic transitions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.